molecular formula C16H16ClN3O3S B10823225 Indapamide-13C-d3

Indapamide-13C-d3

Cat. No.: B10823225
M. Wt: 369.8 g/mol
InChI Key: NDDAHWYSQHTHNT-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indapamide-13C-d3 involves the incorporation of carbon-13 and deuterium into the indapamide molecule. The process typically starts with the preparation of labeled precursors, followed by their incorporation into the indapamide structure through a series of chemical reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions: Indapamide-13C-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

Indapamide-13C-d3, like indapamide, acts on the nephron, specifically at the proximal segment of the distal convoluted tubule. It inhibits the sodium/chloride cotransporter, leading to reduced sodium reabsorption. This results in increased excretion of sodium and water, thereby reducing blood pressure . The compound also inhibits carbonic anhydrase, contributing to its diuretic effect .

Comparison with Similar Compounds

Uniqueness: Indapamide-13C-d3 is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The incorporation of carbon-13 and deuterium allows for precise quantification and tracing in various scientific studies .

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

369.8 g/mol

IUPAC Name

4-chloro-3-sulfamoyl-N-[2-(trideuterio(113C)methyl)-2,3-dihydroindol-1-yl]benzamide

InChI

InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1+1D3

InChI Key

NDDAHWYSQHTHNT-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Canonical SMILES

CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.